molecular formula C9H7ClN2 B112498 5-Amino-6-chloroquinoline CAS No. 341010-40-0

5-Amino-6-chloroquinoline

Cat. No. B112498
M. Wt: 178.62 g/mol
InChI Key: MKJUMRMBGSXZBU-UHFFFAOYSA-N
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Description

5-Amino-6-chloroquinoline is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

5-Amino-6-chloroquinoline contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Physical And Chemical Properties Analysis

5-Amino-6-chloroquinoline has a density of 1.363 g/cm3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . The compound is soluble in ethanol, chloroform, and acetic acid, but insoluble in water.

Safety And Hazards

5-Amino-6-chloroquinoline is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and potential for industrial and medicinal applications . Therefore, the future directions of 5-Amino-6-chloroquinoline could involve further exploration of its bioactivity and potential applications in various fields.

properties

IUPAC Name

6-chloroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJUMRMBGSXZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485177
Record name 5-Amino-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloroquinoline

CAS RN

341010-40-0
Record name 5-Amino-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Yagotourayama - Yakugaku Zasshi, 1963 - scholar.archive.org
… (Pharmaceutical Faculty, University of Meijo* 2) 1) 4-Thiocyanato-1-naphthylamine(I), 5-thiocyanato-8-aminoquinoline(II), 5-amino-6-chloroquinoline (PT), 4-nitronaphthylamine(V), and …
Number of citations: 2 scholar.archive.org
浜田喜樹, 杉原久義 - YAKUGAKU ZASSHI, 1963 - jstage.jst.go.jp
1) 4-Thiocyanato-1-naphthylamine (I), 5-thiocyanato-8-aminoquinoline (II), 5-amino-6-chloroquinoline (IV), 4-nitronaphthylamine (V), and 5-thiocyanato-6-chloro-8-aminoquinoline (III) …
Number of citations: 3 www.jstage.jst.go.jp
浜田喜樹, 杉原久義 - YAKUGAKU ZASSHI, 1963 - jstage.jst.go.jp
4-Thiocyanato-8-quinalinol (III) was obtained by the rhodanation of either 8-quinolinol or 3′-chloro-4′-thiocyanatoacetanilide (II) which was prepared from the acetylation of 3-chloro-1…
Number of citations: 3 www.jstage.jst.go.jp

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